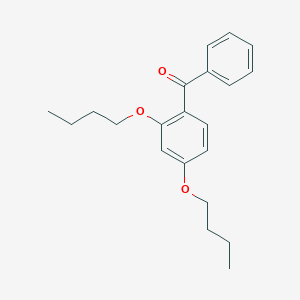
1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine, commonly known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a prodrug that is converted to 1-methyl-4-phenylpyridinium (MPP+) in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. MPTP has been used extensively in animal models to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
Mécanisme D'action
MPTP is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, which ultimately leads to the death of dopaminergic neurons.
Biochemical and physiological effects:
MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. MPTP-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages as an animal model of Parkinson's disease. MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. MPTP-induced Parkinson's disease-like symptoms are similar to those seen in human Parkinson's disease. MPTP is also easy to administer and has a well-established dose-response relationship.
However, there are several limitations to using MPTP as an animal model of Parkinson's disease. MPTP-induced Parkinson's disease-like symptoms are acute and reversible, whereas human Parkinson's disease is chronic and progressive. MPTP also does not replicate all the pathological features of human Parkinson's disease, such as Lewy body formation.
Orientations Futures
There are several future directions for research using MPTP as an animal model of Parkinson's disease. One direction is to develop new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neuronal death, such as oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation. Another direction is to use MPTP in combination with other animal models of Parkinson's disease, such as alpha-synuclein transgenic mice, to better replicate the pathological features of human Parkinson's disease. Finally, MPTP can be used to study the role of genetic and environmental factors in the development of Parkinson's disease.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process starting from 2'-aminophenylacetonitrile. The first step involves the reaction of 2'-aminophenylacetonitrile with methyl iodide in the presence of a base to yield 1-methyl-2'-aminophenylacetonitrile. The second step involves the reduction of the nitrile group to the amine using lithium aluminum hydride. The final step involves the cyclization of the amine to form MPTP.
Applications De Recherche Scientifique
MPTP has been widely used in animal models to study the mechanisms of Parkinson's disease. MPTP selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of Parkinson's disease-like symptoms. Animal models of Parkinson's disease using MPTP have been used to study the role of oxidative stress, mitochondrial dysfunction, inflammation, and neuroinflammation in the development of Parkinson's disease.
Propriétés
Numéro CAS |
108114-93-8 |
|---|---|
Nom du produit |
1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine |
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
InChI |
InChI=1S/C12H16N2/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-6H,7-9,13H2,1H3 |
Clé InChI |
BRFNXNYQQYJJAQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CC=C2N |
SMILES canonique |
CN1CCC(=CC1)C2=CC=CC=C2N |
Autres numéros CAS |
108114-93-8 |
Pictogrammes |
Acute Toxic; Health Hazard |
Synonymes |
1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine 2'-NH2-MPTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



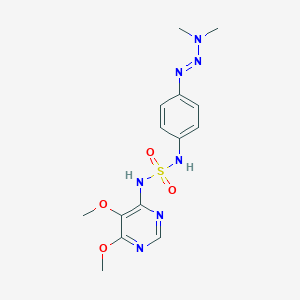
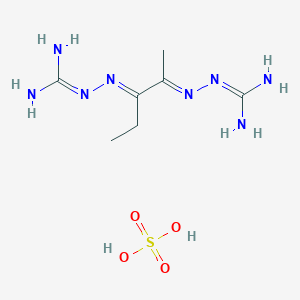



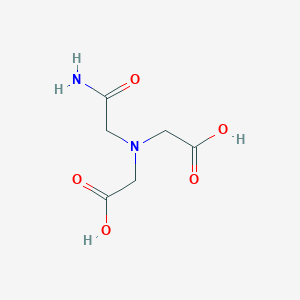


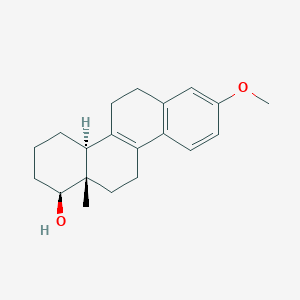

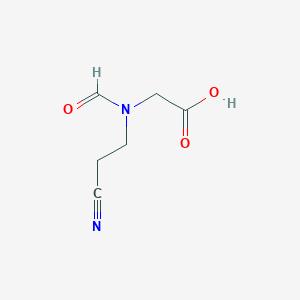
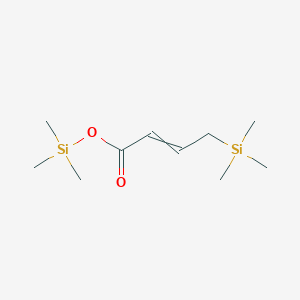
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
